N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide (referred to as compound 22 in ) is an oxalamide derivative designed as an HIV entry inhibitor targeting the CD4-binding site . Its synthesis involves a diastereoisomeric mixture (3:2 ratio) with a moderate yield of 45%, and it demonstrates high purity (98.3% by HPLC) . The molecular structure features a 3,4-difluorophenyl group at the N1 position and a 2-(2-phenylmorpholino)ethyl moiety at the N2 position. The fluorine atoms likely enhance metabolic stability, while the morpholino group may improve solubility or target binding. Current data focus on its physicochemical properties, with antiviral efficacy (e.g., IC50) yet to be disclosed in the provided evidence.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-16-7-6-15(12-17(16)22)24-20(27)19(26)23-8-9-25-10-11-28-18(13-25)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNGYOJYGVHLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxalic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, altering their activity. The phenylmorpholino group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
The target compound’s 3,4-difluorophenyl group contrasts with the methoxybenzyl groups in flavoring agents like S334. Fluorination is common in pharmaceuticals to enhance bioavailability and resistance to oxidative metabolism, whereas methoxy groups in flavor agents may optimize receptor interaction (e.g., TAS1R1/TAS1R3 umami receptors) . The morpholino moiety in the target compound is absent in flavor agents, suggesting a role in target binding or pharmacokinetics.
Antiviral vs. Flavoring Roles :
- Target Compound: Designed to block HIV entry by interfering with the CD4-binding site.
- S336 and Analogues: Function as umami enhancers by activating TAS1R1/TAS1R3 receptors. S336 is used globally in sauces, snacks, and frozen foods to reduce monosodium glutamate (MSG) content .
Regulatory Status :
Table 2: Applications and Regulatory Profiles
The target compound lacks regulatory approvals, reflecting its early-stage development.
Pharmacokinetics :
- Target Compound: Limited data; the hydrochloride salt form may improve solubility, but bioavailability and elimination rates are unreported .
- Flavor Agents: Exhibit rapid plasma clearance in rats (e.g., JECFA No. 2225) but poor oral bioavailability due to extensive first-pass metabolism . Metabolic pathways include hydrolysis, oxidation, and glucuronidation, with high-capacity systems preventing saturation even at high doses .
Biological Activity
N1-(3,4-difluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 953940-92-6
The compound features a difluorophenyl moiety and a morpholino group, which are significant for its pharmacological properties. The oxalamide functional group is central to its structure, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that oxalamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact mechanism may involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Preliminary studies indicate that derivatives of oxalamides demonstrate activity against a range of bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity Assessment
A study published in Drug Target Insights evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells. The study concluded that the compound could be a promising candidate for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity. Further exploration into the structure-activity relationship (SAR) revealed that modifications to the morpholino group enhanced its efficacy .
Comparative Analysis of Biological Activities
| Activity Type | Effectiveness | IC50/MIC | Target Pathway |
|---|---|---|---|
| Anticancer | High | IC50 < 10 µM | Apoptosis induction |
| Antimicrobial | Moderate | MIC = 32 µg/mL | Cell wall synthesis inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
